4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC20545025
Molecular Formula: C14H23BO3
Molecular Weight: 250.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23BO3 |
|---|---|
| Molecular Weight | 250.14 g/mol |
| IUPAC Name | 4,4,5,5-tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H23BO3/c1-5-13(6-2)14(7-3,8-4)18-15(17-13)12-9-10-16-11-12/h9-11H,5-8H2,1-4H3 |
| Standard InChI Key | NMJFCGUNESSKCR-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(CC)CC)(CC)CC)C2=COC=C2 |
Introduction
4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane is a boron-containing organic compound featuring a unique structure that includes a dioxaborolane ring and a furan moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and biological activity, primarily attributed to the presence of the furan ring.
Key Characteristics:
-
Molecular Formula: Not explicitly provided in available sources, but it can be inferred based on its structure.
-
Molecular Weight: Approximately 250.14 g/mol.
-
Structure: Includes a dioxaborolane ring and a furan moiety.
Synthesis of 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane
The synthesis of this compound typically involves several steps, although detailed procedures are not widely documented in the available literature. Generally, the synthesis of similar boronic esters involves the reaction of a boronic acid with a diol, such as pinacol or ethylene glycol, in the presence of a catalyst.
General Synthesis Steps:
-
Preparation of Boronic Acid: The first step often involves preparing the boronic acid, which in this case would be furan-3-boronic acid.
-
Reaction with Diol: The boronic acid is then reacted with a diol (e.g., ethylene glycol) to form the dioxaborolane ring.
-
Purification: The final product is purified using techniques such as chromatography.
Potential Applications
4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane has potential applications in various fields due to its reactivity and biological activity. These applications could include organic synthesis, pharmaceutical research, and materials science.
Potential Fields of Application:
-
Organic Synthesis: As a building block for more complex molecules.
-
Pharmaceutical Research: Due to its biological activity.
-
Materials Science: For developing new materials with specific properties.
Comparison with Similar Compounds
Several compounds share structural similarities with 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | Contains a tetramethyl group; used in organic synthesis. |
| 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C18H19BO3 | Larger aromatic system; potential for enhanced electronic properties. |
| 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C18H19BO3 | Similar structure but different substitution pattern; may exhibit different reactivity. |
Safety and Handling
While specific safety data for 4,4,5,5-Tetraethyl-2-(furan-3-yl)-1,3,2-dioxaborolane is not readily available, compounds with similar structures often require careful handling due to potential toxicity and reactivity. It is advisable to follow standard laboratory safety protocols when handling such chemicals.
General Safety Precautions:
-
Protective Gear: Use gloves, goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume